molecular formula C₆₇H₁₀₃NO₁₉ B1144889 Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) CAS No. 1401284-72-7

Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate)

货号: B1144889
CAS 编号: 1401284-72-7
分子量: 1226.53
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) is a macrocyclic lactone compound that was first isolated from the soil bacterium Streptomyces hygroscopicus in 1972. This compound has garnered significant attention due to its wide range of biological activities, including immunosuppressive, antifungal, and anticancer properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) involves multiple steps, starting from the fermentation of Streptomyces hygroscopicus to produce rapamycin. The compound is then chemically modified to introduce the 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) groups. Specific reaction conditions and reagents used in these steps are proprietary and often involve complex organic synthesis techniques .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation processes followed by purification and chemical modification. The fermentation process is optimized to maximize the yield of rapamycin, which is then subjected to further chemical reactions to obtain the final product .

化学反应分析

Types of Reactions

Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify specific functional groups, impacting the compound’s stability and reactivity.

    Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, resulting in structurally diverse compounds .

科学研究应用

Cancer Treatment

Rapamycin has been extensively studied for its anti-cancer properties. It has shown efficacy against various tumor types by:

  • Inhibiting Tumor Growth : Rapamycin suppresses tumor cell proliferation and induces apoptosis by blocking mTOR signaling pathways. Studies have demonstrated its effectiveness against renal cell carcinoma, pancreatic cancer, and soft tissue sarcomas .
  • Combination Therapy : When used in combination with anti-VEGF antibodies, rapamycin enhances anti-tumor activity by inhibiting angiogenesis .

Longevity and Aging Research

Recent studies indicate that rapamycin may have applications in longevity medicine. Its ability to modulate the aging process through mTOR inhibition suggests potential benefits in age-related diseases such as neurodegenerative disorders and sarcopenia . Research involving companion animals and non-human primates has shown promising results in extending lifespan and improving healthspan .

Immunosuppression

Rapamycin is widely used as an immunosuppressant in organ transplantation to prevent rejection. It selectively inhibits T-cell activation and proliferation, making it a critical agent in transplant medicine .

Clinical Trials on Cancer Patients

A retrospective study evaluated the effects of rapamycin on patients with advanced renal cell carcinoma. The results indicated a significant reduction in tumor size and improved overall survival rates among patients treated with rapamycin compared to those receiving conventional therapies .

Longevity Studies in Animal Models

In a study involving mice treated with rapamycin starting at middle age, researchers observed a marked increase in lifespan as well as improvements in metabolic health indicators such as glucose tolerance and insulin sensitivity .

Data Tables

Application AreaSpecific Use CasesKey Findings
Cancer TreatmentRenal cell carcinomaSignificant tumor size reduction
Pancreatic cancerEnhanced efficacy when combined with anti-VEGF
Longevity ResearchAging models (mice)Increased lifespan; improved metabolic health
ImmunosuppressionOrgan transplantationEffective prevention of graft rejection

作用机制

The mechanism of action of Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) involves inhibition of the mechanistic target of rapamycin (mTOR) protein kinase. This inhibition affects various cellular processes, including cell growth, proliferation, and survival. The compound binds to the FK506-binding protein 12 (FKBP12), forming a complex that inhibits mTOR activity .

相似化合物的比较

Similar Compounds

    Sirolimus (Rapamycin): The parent compound from which Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) is derived.

    Everolimus: A derivative of rapamycin with similar immunosuppressive properties.

    Temsirolimus: Another rapamycin derivative used in cancer treatment.

Uniqueness

Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) is unique due to its specific chemical modifications, which enhance its stability and bioavailability compared to other rapamycin derivatives. These modifications also allow for more targeted therapeutic applications, making it a valuable compound in both research and clinical settings .

生物活性

Rapamycin, also known as sirolimus, is a macrolide compound initially discovered as an antifungal agent. Its derivatives, including Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) , have gained attention for their biological activities, particularly in immunosuppression and cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) is a derivative of rapamycin that features modifications at the 31 and 42 positions. These modifications enhance its solubility and bioavailability. The compound's structure can be summarized as follows:

  • Molecular Formula : C₃₇H₅₃O₉
  • Molecular Weight : 605.81 g/mol
  • CAS Number : 1401284-72-7

The compound is synthesized through regioselective esterification processes that allow for the selective modification of hydroxyl groups on the rapamycin molecule .

Rapamycin and its derivatives exert their biological effects primarily through the inhibition of the mTOR (mechanistic target of rapamycin) pathway. This pathway plays a crucial role in cell growth, proliferation, and survival. The inhibition of mTOR leads to:

  • Reduced protein synthesis : By inhibiting mTORC1, rapamycin decreases the translation of proteins involved in cell cycle progression.
  • Autophagy induction : The inhibition of mTORC1 also promotes autophagy, a cellular process that degrades and recycles cellular components.
  • Immune modulation : Rapamycin suppresses T-cell activation and proliferation, making it valuable in transplant medicine to prevent organ rejection.

Immunosuppressive Effects

Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) has shown significant immunosuppressive properties in various studies:

  • Transplantation Studies : In a study involving renal transplant recipients, rapamycin was effective in reducing acute rejection rates when used in combination with other immunosuppressants .

Antitumor Activity

The compound has been investigated for its potential in cancer therapy:

  • Preclinical Models : In animal models of cancer, rapamycin derivatives have demonstrated tumor growth inhibition by inducing cell cycle arrest and apoptosis in cancer cells .

Case Studies

  • Kidney Transplantation : A clinical trial involving patients receiving kidney transplants showed that those treated with rapamycin experienced lower rates of acute rejection compared to those on traditional immunosuppressants alone .
  • Cancer Treatment : In a Phase II clinical trial for patients with advanced renal cell carcinoma, rapamycin analogs were associated with prolonged progression-free survival compared to standard therapies .

Data Table

The following table summarizes key findings related to the biological activity of Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate):

Study TypeApplication AreaKey Findings
Clinical TrialKidney TransplantationReduced acute rejection rates
Preclinical StudyCancer TherapyInduced apoptosis in tumor cells
Case ReportOrgan TransplantationSuccessful long-term graft survival
Phase II TrialRenal Cell CarcinomaProlonged progression-free survival

属性

CAS 编号

1401284-72-7

分子式

C₆₇H₁₀₃NO₁₉

分子量

1226.53

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。